molecular formula C20H29N5O3 B13504102 1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine

1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B13504102
M. Wt: 387.5 g/mol
InChI Key: XQRFTPCCDFSWJS-UHFFFAOYSA-N
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Description

1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine is a complex organic compound that features a tetrazole ring and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine can be achieved through a multi-step process. One common method involves the use of a one-pot four-component condensation reaction. This reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include scaling up the reaction, optimizing reaction times and temperatures, and purifying the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine is unique due to its combination of a tetrazole ring and a tetrahydropyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H29N5O3

Molecular Weight

387.5 g/mol

IUPAC Name

1-[(1-butyltetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C20H29N5O3/c1-5-6-9-25-19(21-22-23-25)14-24-10-7-15(8-11-24)20-17(27-3)12-16(26-2)13-18(20)28-4/h7,12-13H,5-6,8-11,14H2,1-4H3

InChI Key

XQRFTPCCDFSWJS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NN=N1)CN2CCC(=CC2)C3=C(C=C(C=C3OC)OC)OC

Origin of Product

United States

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